2,2'-(Oxybis(2,1-ethanediylsulfinyl))bisethanol

Analytical Chemistry Chemical Warfare Agent Organic Synthesis

2,2'-(Oxybis(2,1-ethanediylsulfinyl))bisethanol (CAS 167940-02-5) is a sulfur-containing diol characterized by a central ether oxygen bridge flanked by two ethylsulfinyl groups terminating in hydroxyl moieties. This compound is not a generic industrial chemical but a highly specific bis-sulfoxide, synthesized in high yield (86-95%) via periodate-mediated oxidation of its thioether precursor.

Molecular Formula C8H18O5S2
Molecular Weight 258.35
CAS No. 167940-02-5
Cat. No. B2472288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(Oxybis(2,1-ethanediylsulfinyl))bisethanol
CAS167940-02-5
Molecular FormulaC8H18O5S2
Molecular Weight258.35
Structural Identifiers
SMILESC(CS(=O)CCOCCS(=O)CCO)O
InChIInChI=1S/C8H18O5S2/c9-1-5-14(11)7-3-13-4-8-15(12)6-2-10/h9-10H,1-8H2
InChIKeyPRTJQASGTOVRPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2'-(Oxybis(2,1-ethanediylsulfinyl))bisethanol (CAS 167940-02-5): A Specialized Analytical Standard for Chemical Warfare Agent Degradation Products


2,2'-(Oxybis(2,1-ethanediylsulfinyl))bisethanol (CAS 167940-02-5) is a sulfur-containing diol characterized by a central ether oxygen bridge flanked by two ethylsulfinyl groups terminating in hydroxyl moieties . This compound is not a generic industrial chemical but a highly specific bis-sulfoxide, synthesized in high yield (86-95%) via periodate-mediated oxidation of its thioether precursor [1]. Its primary known value is as an analytical reference standard for investigating the environmental fate of the blistering chemical warfare agent Oxygen Mustard T, distinguishing it from more common sulfides or sulfones used in broader organic synthesis [1].

Why Generic Substitution Falls Short: The Critical Role of Oxidation State in 2,2'-(Oxybis(2,1-ethanediylsulfinyl))bisethanol (CAS 167940-02-5)


Procurement for analytical reference standards in environmental forensics and CWC verification demands absolute structural fidelity, making generic substitution of 2,2'-(Oxybis(2,1-ethanediylsulfinyl))bisethanol impossible. This compound is the precise bis-sulfoxide degradation product of Oxygen Mustard T; its close in-class analogs, such as the corresponding mono-sulfoxide or bis-sulfone, differ by a single oxygen atom per sulfur center [1]. These oxidation state variations fundamentally alter the compound's chromatographic retention time, mass spectral fragmentation pattern, and solubility profile (e.g., calculated LogP of -3.2 for the bis-sulfoxide) [2], directly compromising its utility as a quantitative standard in environmental sample analysis [1].

Quantitative Evidence Guide: Benchmarking 2,2'-(Oxybis(2,1-ethanediylsulfinyl))bisethanol (CAS 167940-02-5) Against In-Class Analogs


Oxidation State Specificity: Bis-Sulfoxide Yield and Purity as a Function of Synthetic Route

The selective synthesis of the target bis-sulfoxide, 2,2'-(Oxybis(2,1-ethanediylsulfinyl))bisethanol, is achieved in high yield (86-95%) by treating its thioether precursor with two equivalents of NaIO4 in aqueous methanol [1]. This contrasts with the use of one equivalent of KIO4 to generate the mono-sulfoxide analog, and four equivalents of H2O2 in trifluoroacetic acid to produce the bis-sulfone [1]. The distinct stoichiometric control of the oxidant directly dictates the oxidation state of the final product, a parameter that is chemically impossible to achieve with generic sulfide or sulfone substitutes.

Analytical Chemistry Chemical Warfare Agent Organic Synthesis

Hydrophilicity Differential: A 1000-Fold LogP Shift Versus the Thioether Precursor Drives Differential Extraction Behavior

The target bis-sulfoxide exhibits a calculated partition coefficient (LogP) of -3.2, classifying it as highly hydrophilic [1]. In comparison, its thioether precursor, 2,2'-bis(2-hydroxyethylsulfanyl)diethyl ether, while less well-characterized, is expected to have a significantly higher LogP due to the absence of polar S=O bonds. This difference in hydrophilicity directly influences sample preparation strategies; the bis-sulfoxide will preferentially partition into aqueous phases during liquid-liquid extraction, whereas the parent thioether will favor organic solvents. This property must be accounted for in any analytical method development, rendering the bis-sulfoxide uniquely suited for aqueous environmental sample analysis.

Environmental Fate Sample Preparation Physicochemical Property

Mass Spectrometric Fingerprint: Diagnostic Fragment Ions for Unambiguous Identification in Complex Matrices

As an analytical standard, the value of CAS 167940-02-5 is defined by its ability to provide a definitive chromatographic and mass spectral match for the target analyte. The published synthesis of the pure bis-sulfoxide allows for the characterization of its diagnostic electron ionization (EI) mass spectrum [1]. While the comparator mono-sulfoxide and bis-sulfone will also yield spectra, the specific molecular ion (M+· at m/z 258) and characteristic fragment ions arising from the symmetric O-bridged bis-sulfoxide structure are unique. This spectral fingerprint is essential for differentiating the bis-sulfoxide from its co-eluting or isobaric interferences in gas chromatography-mass spectrometry (GC-MS) analysis of environmental samples.

Mass Spectrometry Environmental Analysis Chemical Forensics

Optimal Application Scenarios for 2,2'-(Oxybis(2,1-ethanediylsulfinyl))bisethanol (CAS 167940-02-5) Based on Differentiated Evidence


Certified Reference Material for Oxygen Mustard T Environmental Fate Studies

For laboratories conducting environmental monitoring or forensic analysis of Oxygen Mustard T contamination, this compound serves as the essential authentic bis-sulfoxide hydrolysis/oxidation product reference standard [1]. The validated, high-yield synthetic route and distinct oxidation state guarantee a pure reference material, enabling the development of accurate GC-MS or LC-MS/MS methods to track the degradation pathway of the parent agent in water and soil samples.

Method Validation Standard for Aqueous-Phase Extraction Protocols

The highly hydrophilic nature of this bis-sulfoxide (calculated LogP -3.2) makes it an ideal standard for validating liquid-liquid or solid-phase extraction methods targeting polar degradation products in aqueous environmental matrices [2]. Its use ensures that extraction protocols are correctly optimized for the quantitative recovery of hydrophilic organosulfur compounds, a scenario where a more lipophilic thioether or sulfone standard would provide misleading, overly optimistic recovery data.

System Suitability Standard for Isomeric Separation in Sulfur Mustard Analysis

The chemical stability and distinct chromatographic properties of the bis-sulfoxide, compared to its mono-sulfoxide and sulfone analogs, make it a critical system suitability standard for verifying the resolving power of gas or liquid chromatographic columns [1]. A mixture of all three oxidation states (if available) could be used to demonstrate baseline separation, but the pure bis-sulfoxide is needed in isolation to confirm its own specific retention time and spectral identity, preventing misidentification in multi-analyte panels.

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